

Ensuring Accuracy in Patulin Analysis: A Guide to Certified Reference Materials

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Compound of Interest

Compound Name: Patulin

Cat. No.: B7790437

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Introduction

Patulin, a mycotoxin produced by several species of fungi, is a common contaminant in apples and apple-based products. Due to its potential health risks, regulatory bodies worldwide have set maximum permissible levels for **patulin** in food. Accurate and reliable analysis is therefore crucial for ensuring food safety. Certified Reference Materials (CRMs) are indispensable tools for laboratories to achieve accurate quantification, method validation, and quality control in **patulin** analysis. This guide provides a comparative overview of the use of CRMs in **patulin** analysis, detailing available materials, analytical methodologies, and their performance data.

Comparison of Certified Reference Materials for Patulin

The selection of a suitable CRM is a critical first step in establishing a reliable analytical method. Several CRMs for **patulin** are commercially available, primarily as solutions in organic solvents or as matrix-matched materials.

CRM ID	Provider	Form	Certified Value	Expanded Uncertainty	Notes
GBW(E)100673	National Institute of Metrology, China	Crystalline solid	997 mg/g	3 mg/g (k=2)	Purity assessed by mass balance and qNMR methods. Stable for at least 9 months at -20°C in the dark. [1] [2]
GBW(E)100641	Not specified in results	Milk powder matrix	0.69 mg/g	0.08 mg/g (k=2)	Developed for docosahexaenoic acid but mentioned in a patulin context, suggesting matrix CRMs are being developed. [1]
Not specified	Sigma-Aldrich (TraceCERT®)	Solution in chloroform	100 µg/mL	Not specified	Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. [3]
Not specified	LGC Standards	Not specified in results	Not specified	Not specified	Offers patulin reference standards. [4]

HWMRM-P00AJ0	Pribolab	Apple juice matrix	Not specified	Not specified	Comes with a Certificate of Analysis validated by HPLC/GC/MS.
BIPM Reference OGO.180a	BIPM	Crystalline solid	Mass fraction assigned by qNMR	Not specified	Purity evaluation guideline available.

Comparative Performance of Analytical Methods Using CRMs

The accuracy and reliability of **patulin** analysis are heavily dependent on the analytical method employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity. The following table summarizes the performance of various LC-MS/MS methods validated using **patulin** CRMs.

Analytical Method	Matrix	CRM Used	Recovery (%)	LOQ (Limit of Quantification)	Linearity (r^2)	Precision (RSD%)
UPLC-HSS T3	Fortified Samples	Not specified	97.8 - 102.0	Not specified	>0.99	< 3 (intraday and interday)
LC-MS/MS (TSQ Fortis)	Apple Juice	Spiked Samples	80 - 90	1 ppb	>0.999	< 15
LC-APCI-MS/MS	Various Apple Products	GBW(E)10 0673	95 - 110	4.0 ng/g	>0.99	3 - 9
ID-LC/MS/MS	Various Apple Products	In-house development	Not specified	3-40 µg/kg range	Not specified	~1% (relative expanded uncertainty)
LC-MS/MS	Apple & Apple Juice	Not specified	> 80	0.005 mg/kg	Not specified	< 11 (RSDr)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for **patulin** analysis.

Protocol 1: Automated Sample Preparation with LC-APCI-MS/MS

This method utilizes an automated robotic system for sample preparation, minimizing human error and improving throughput.

- Sample Preparation:
 - Seven different apple-based matrices (juice, cider, puree, baby food, applesauce, fruit rolls, and jam) were fortified with a ^{13}C -**patulin** internal standard.
 - Extraction was performed with dichloromethane (DCM) using a robotic sample preparation system.
- LC-APCI-MS/MS Analysis:
 - Analysis was conducted in negative ionization mode.
 - Quantitation was performed using isotope dilution with ^{13}C -**patulin** as an internal standard and solvent calibration standards.
 - The method achieved a limit of quantification of 4.0 ng/g and linearity ranging from 2 to 1000 ng/mL ($r^2 > 0.99$).

Protocol 2: UHPLC/CMS Analysis in Apple Juice and Compotes

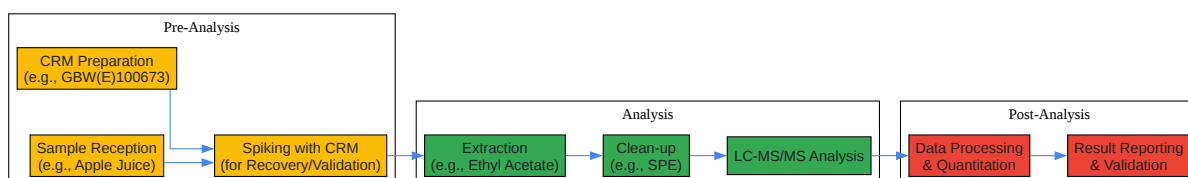
This protocol details a straightforward extraction and analysis method for apple products.

- Extraction from Apple Juice:
 - 5 mL of apple juice is mixed with 0.5 g sodium chloride, 400 μL pectinase, and 5 mL of 0.1% acetic acid in acetonitrile.
 - The mixture is vortexed, sonicated, and then subjected to two extractions with 20 mL of ethyl acetate.
 - The combined organic layers are evaporated to dryness and the residue is redissolved in 500 μL of 0.1% acetic acid.
- UHPLC/CMS Analysis:
 - Separation is performed on a Phenomenex Luna Omega Polar C18 column.

- The mobile phase consists of a gradient of 5 mM ammonium acetate in water and 5 mM ammonium acetate in acetonitrile/water.
- Detection is carried out using a CMS with an APCI ion source.

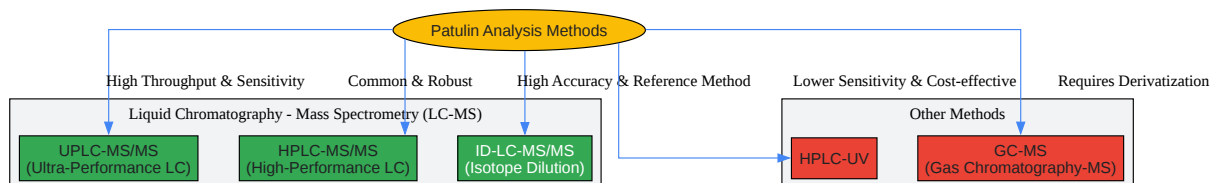
Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in **patulin** analysis, the following diagrams have been generated using Graphviz.



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Caption: General experimental workflow for **patulin** analysis using a Certified Reference Material.



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Caption: Comparison of analytical methods for **patulin** determination.

Conclusion

The use of Certified Reference Materials is fundamental for ensuring the accuracy and reliability of **patulin** analysis in food products. A variety of CRMs, both in solution and matrix-matched forms, are available to suit different laboratory needs. LC-MS/MS based methods, particularly those employing isotope dilution techniques, offer the highest levels of sensitivity, selectivity, and accuracy. The selection of an appropriate CRM and a validated analytical method are key to regulatory compliance and consumer protection.

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